molecular formula C16H13N3OS B5659224 N-phenyl-2-(quinazolin-4-ylsulfanyl)acetamide

N-phenyl-2-(quinazolin-4-ylsulfanyl)acetamide

Cat. No.: B5659224
M. Wt: 295.4 g/mol
InChI Key: JOAKSYDAXCQDEF-UHFFFAOYSA-N
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Description

N-phenyl-2-(quinazolin-4-ylsulfanyl)acetamide is a compound that belongs to the class of quinazoline derivatives. Quinazoline and its derivatives are known for their diverse pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and anti-hyperlipidemic properties . The structure of this compound consists of a quinazoline ring system attached to a phenyl group and an acetamide moiety through a sulfur atom.

Preparation Methods

The synthesis of N-phenyl-2-(quinazolin-4-ylsulfanyl)acetamide typically involves the reaction of 2-mercaptoquinazoline with N-phenylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

N-phenyl-2-(quinazolin-4-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or acetic acid.

Comparison with Similar Compounds

N-phenyl-2-(quinazolin-4-ylsulfanyl)acetamide can be compared with other similar compounds, such as:

This compound is unique due to its specific structure, which combines the quinazoline ring with a phenylacetamide moiety through a sulfur atom. This unique structure contributes to its distinct pharmacological activities and potential therapeutic applications.

Properties

IUPAC Name

N-phenyl-2-quinazolin-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c20-15(19-12-6-2-1-3-7-12)10-21-16-13-8-4-5-9-14(13)17-11-18-16/h1-9,11H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAKSYDAXCQDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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